4-Chlorobenzo[d]oxazol-2-amine
Overview
Description
4-Chlorobenzo[d]oxazol-2-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has been shown to exhibit promising biological activities.
Scientific Research Applications
Copper-Catalyzed Direct Amination
One notable application of chloroamines, including compounds like 4-Chlorobenzo[d]oxazol-2-amine, is in the copper-catalyzed direct amination of azoles at room temperature. This process enables the rapid and concise construction of aminoazoles, which are of great interest in biological and medicinal chemistry due to their potential pharmaceutical applications (Kawano, Hirano, Satoh, & Miura, 2010).
Synthesis of Heterocycles
In another study, 4-Chlorobenzo[d]oxazol-2-amine has been implicated in the regioselective synthesis of 1,2,4-triazoles utilizing an amine oxidase-inspired catalysis. This showcases its utility in constructing heterocycles that are prevalent in pharmaceuticals, agrochemicals, and material science research, demonstrating the compound's relevance in the development of new materials and active molecules (Thorve, Maji, & Maji, 2023).
Catalyst-Free Synthesis of Triazoles
Additionally, 4-Chlorobenzo[d]oxazol-2-amine is involved in the aerobic oxidative cycloaddition of α-chlorotosylhydrazones with arylamines, leading to the synthesis of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles under metal-free and azide-free conditions. This method represents an environmentally friendly approach to synthesizing triazoles, avoiding the use of heavy metals and hazardous azides (Bai, Cai, Wang, & Ji, 2015).
Synthesis of Dopamine Receptor Ligands
Moreover, the compound has been used in the synthesis of new series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands. This application is critical in the search for new therapeutic agents that can be used in the treatment of neurological disorders such as schizophrenia (Audouze, Nielsen, & Peters, 2004).
properties
IUPAC Name |
4-chloro-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTOFAYSICBYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214032 | |
Record name | Benzoxazole, 2-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzo[d]oxazol-2-amine | |
CAS RN |
64037-10-1 | |
Record name | Benzoxazole, 2-amino-4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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